molecular formula C11H10FN3 B2826414 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole CAS No. 2097933-10-1

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B2826414
CAS No.: 2097933-10-1
M. Wt: 203.22
InChI Key: KMYIPIKEWCYMFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. The general procedure includes the following steps:

    Preparation of the Azide: The azide precursor is synthesized by reacting 4-fluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Preparation of the Alkyne: The alkyne precursor is prepared by reacting cyclopropyl bromide with sodium acetylide.

    Cycloaddition Reaction: The azide and alkyne precursors are combined in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at room temperature or slightly elevated temperatures to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Saturated derivatives with reduced double or triple bonds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a core structure in the design of pharmaceuticals, particularly as inhibitors of enzymes or receptors involved in disease pathways.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.

    Material Science: The compound is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it often acts by binding to a target protein or enzyme, inhibiting its activity. The triazole ring can interact with the active site of the enzyme, while the cyclopropyl and fluorophenyl groups enhance binding affinity and specificity. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: A triazole antifungal agent with a similar triazole ring structure.

    Itraconazole: Another triazole antifungal with a different substitution pattern.

    Voriconazole: A triazole antifungal with a fluorinated phenyl ring.

Uniqueness

4-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and binding affinity, while the fluorophenyl group contributes to its specificity and potency in biological applications.

Properties

IUPAC Name

4-cyclopropyl-1-(4-fluorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3/c12-9-3-5-10(6-4-9)15-7-11(13-14-15)8-1-2-8/h3-8H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYIPIKEWCYMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.